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molecular formula C16H11ClN4 B8601189 1,2,4-Triazolo(3,4-a)phthalazine, 8-chloro-3-methyl-6-phenyl- CAS No. 87540-70-3

1,2,4-Triazolo(3,4-a)phthalazine, 8-chloro-3-methyl-6-phenyl-

Cat. No. B8601189
M. Wt: 294.74 g/mol
InChI Key: PJVWRMUQRMLWBF-UHFFFAOYSA-N
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Patent
US04788186

Procedure details

A mixture of 1,6-dichloro-4-phenyl-phthalazine (8 g), acetyl hydrazine (4.4 g) and butanol (100 ml) is refluxed for 25 hours. Then the solvent is evaporated off and the residue is washed carefully with a small amount of water and crystallized from ethanol yielding 6 g of the compound of the title. M.p. 236°-38° C.
Name
1,6-dichloro-4-phenyl-phthalazine
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([Cl:12])=[CH:9][CH:10]=2)[C:5]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[N:4][N:3]=1.[C:19]([NH:22][NH2:23])(=O)[CH3:20]>C(O)CCC>[Cl:12][C:8]1[CH:7]=[C:6]2[C:11](=[CH:10][CH:9]=1)[C:2]1=[N:23][N:22]=[C:19]([CH3:20])[N:3]1[N:4]=[C:5]2[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
1,6-dichloro-4-phenyl-phthalazine
Quantity
8 g
Type
reactant
Smiles
ClC1=NN=C(C2=CC(=CC=C12)Cl)C1=CC=CC=C1
Name
Quantity
4.4 g
Type
reactant
Smiles
C(C)(=O)NN
Name
Quantity
100 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 25 hours
Duration
25 h
CUSTOM
Type
CUSTOM
Details
Then the solvent is evaporated off
WASH
Type
WASH
Details
the residue is washed carefully with a small amount of water
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol yielding 6 g of the compound of the title

Outcomes

Product
Name
Type
Smiles
ClC=1C=C2C(=NN3C(C2=CC1)=NN=C3C)C3=CC=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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